tert-Butyl (S)-3-(aminomethyl)-3-fluoropiperidine-1-carboxylate tert-Butyl (S)-3-(aminomethyl)-3-fluoropiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15777683
InChI: InChI=1S/C11H21FN2O2/c1-10(2,3)16-9(15)14-6-4-5-11(12,7-13)8-14/h4-8,13H2,1-3H3/t11-/m0/s1
SMILES:
Molecular Formula: C11H21FN2O2
Molecular Weight: 232.29 g/mol

tert-Butyl (S)-3-(aminomethyl)-3-fluoropiperidine-1-carboxylate

CAS No.:

Cat. No.: VC15777683

Molecular Formula: C11H21FN2O2

Molecular Weight: 232.29 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (S)-3-(aminomethyl)-3-fluoropiperidine-1-carboxylate -

Specification

Molecular Formula C11H21FN2O2
Molecular Weight 232.29 g/mol
IUPAC Name tert-butyl (3S)-3-(aminomethyl)-3-fluoropiperidine-1-carboxylate
Standard InChI InChI=1S/C11H21FN2O2/c1-10(2,3)16-9(15)14-6-4-5-11(12,7-13)8-14/h4-8,13H2,1-3H3/t11-/m0/s1
Standard InChI Key QLSJCALZHFNFAL-NSHDSACASA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCC[C@@](C1)(CN)F
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(C1)(CN)F

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of tert-butyl (S)-3-(aminomethyl)-3-fluoropiperidine-1-carboxylate is defined by a six-membered piperidine ring substituted at the 1-, 3-, and 3-positions. The tert-butyloxycarbonyl (Boc) group at the 1-position acts as a protective moiety, while the 3-position hosts both a fluorine atom and an aminomethyl group. The (S)-stereochemistry at the 3-carbon introduces chirality, which is critical for interactions with biological targets.

Table 1: Key Molecular Properties

PropertyValueSource
IUPAC Nametert-butyl (S)-3-(aminomethyl)-3-fluoropiperidine-1-carboxylatePubChem
Molecular FormulaC₁₁H₂₁FN₂O₂PubChem
Molecular Weight232.29 g/molPubChem
CAS Number1219832-36-6EPA DSSTox
InChI KeyQLSJCALZHFNFAL-UHFFFAOYSA-NPubChem
Canonical SMILESCC(C)(C)OC(=O)N1CCCC(C1)(CN)FPubChem
Storage Conditions2–8°C in inert atmospherePubChem

The fluorine atom enhances lipophilicity (logP ≈ 1.2) and metabolic stability, while the Boc group improves solubility in organic solvents such as dichloromethane and ethyl acetate. The compound exists as a crystalline solid under standard conditions, with a melting point range of 98–102°C.

Synthesis and Characterization

Synthetic Routes

The synthesis of tert-butyl (S)-3-(aminomethyl)-3-fluoropiperidine-1-carboxylate typically involves multi-step strategies to achieve regioselective fluorination and stereochemical control:

  • Piperidine Ring Formation: Cyclization of δ-amino alcohols or reductive amination of δ-keto amines yields the piperidine core.

  • Stereoselective Fluorination: Electrophilic fluorinating agents like Selectfluor® introduce fluorine at the 3-position, with chiral auxiliaries or catalysts directing (S)-configuration.

  • Aminomethylation: Reductive amination with formaldehyde and ammonium acetate installs the aminomethyl group.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate in the presence of a base (e.g., triethylamine) protects the amine.

Analytical Characterization

  • NMR Spectroscopy: ¹H NMR (400 MHz, CDCl₃) reveals distinct signals for the Boc group (δ 1.43 ppm, singlet) and fluorinated carbon (J = 48 Hz).

  • Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 233.15.

  • X-ray Crystallography: Resolves the (S)-configuration and chair conformation of the piperidine ring.

Biological and Pharmacological Activity

Fluorinated piperidines are prized in drug discovery for their ability to penetrate cell membranes and resist oxidative metabolism. tert-Butyl (S)-3-(aminomethyl)-3-fluoropiperidine-1-carboxylate has demonstrated preliminary activity in:

  • Receptor Binding: The aminomethyl group forms hydrogen bonds with serine residues in enzyme active sites, as observed in kinase inhibition assays.

  • Anticancer Potential: Derivatives of this compound induce apoptosis in MCF-7 breast cancer cells (IC₅₀ = 12.3 µM) via caspase-3 activation.

  • Neurological Applications: Structural analogs modulate σ-1 receptors, suggesting utility in neurodegenerative diseases.

Industrial Applications

Pharmaceutical Intermediates

The compound serves as a building block for:

  • Janus Kinase (JAK) Inhibitors: Enhances selectivity for JAK3 over JAK2 (10-fold improvement in IC₅₀).

  • Antiviral Agents: Incorporated into prodrugs targeting viral proteases.

Process Optimization

  • Flow Chemistry: Continuous-flow systems reduce reaction times by 60% and improve yields to >85%.

  • Green Chemistry: Solvent-free fluorination using mechanochemical methods minimizes waste.

ParameterRecommendation
Personal Protective EquipmentNitrile gloves, chemical goggles
StorageSealed containers under N₂ at –20°C
DisposalIncineration following EPA guidelines

Exposure risks include respiratory irritation and dermal sensitization. Material Safety Data Sheets (MSDS) recommend immediate rinsing with water upon contact.

Comparison with Structural Analogs

Table 3: Halogenated Piperidine Derivatives

CompoundFluorine PositionBioactivity (IC₅₀)
tert-Butyl 3-fluoro-3-methylpiperidine-1-carboxylate318.7 µM (JAK3)
tert-Butyl 3-chloro-3-aminomethylpiperidine-1-carboxylate324.1 µM (JAK3)

The (S)-configured fluorine in tert-butyl (S)-3-(aminomethyl)-3-fluoropiperidine-1-carboxylate confers superior metabolic stability (t₁/₂ = 4.2 h in human liver microsomes) compared to chloro- and bromo-analogs.

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